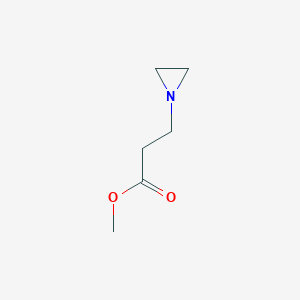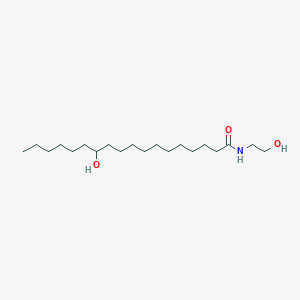
Benzoic acid, 2-(ethylamino)-5-sulfo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-(ethylamino)-5-sulfo- is a chemical compound that is widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 249.27 g/mol. This compound is commonly known as EABS and is used in various biochemical and physiological experiments.
Mecanismo De Acción
The mechanism of action of EABS is not fully understood. However, it is known that EABS can interact with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and electrostatic interactions. This interaction can result in changes in the conformation and function of the biological molecules.
Biochemical and Physiological Effects:
EABS has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. It has also been shown to bind to DNA and RNA, which can affect their structure and function. In addition, EABS has been shown to have antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using EABS in lab experiments is its ability to act as a pH indicator and a fluorescent probe. This allows researchers to monitor changes in pH and fluorescence in real-time. However, one of the limitations of using EABS is its potential toxicity. It is important to use EABS in appropriate concentrations and to take necessary safety precautions when handling this compound.
Direcciones Futuras
There are several future directions for research on EABS. One area of research is the development of new synthetic methods for EABS that are more efficient and cost-effective. Another area of research is the study of the interaction of EABS with biological molecules, such as proteins and nucleic acids, at the molecular level. This research can provide insight into the mechanism of action of EABS and its potential applications in drug discovery and development. Additionally, research on the potential toxicity of EABS and its effects on human health is needed.
Métodos De Síntesis
The synthesis of EABS is a multi-step process that involves several chemical reactions. The most common method for synthesizing EABS is by reacting 2-ethylaniline with chlorosulfonic acid, followed by the addition of sodium hydroxide to the resulting product. The final step involves the addition of benzoic acid to the reaction mixture, which results in the formation of EABS.
Aplicaciones Científicas De Investigación
EABS has several scientific research applications, including its use as a pH indicator and a fluorescent probe. It is also used in the synthesis of various organic compounds, including dyes and pharmaceuticals. In addition, EABS is used in the study of enzyme kinetics, protein-ligand interactions, and DNA-protein interactions.
Propiedades
Número CAS |
119-22-2 |
|---|---|
Fórmula molecular |
C9H11NO5S |
Peso molecular |
245.25 g/mol |
Nombre IUPAC |
2-(ethylamino)-5-sulfobenzoic acid |
InChI |
InChI=1S/C9H11NO5S/c1-2-10-8-4-3-6(16(13,14)15)5-7(8)9(11)12/h3-5,10H,2H2,1H3,(H,11,12)(H,13,14,15) |
Clave InChI |
WXUAZZARGUDIHU-UHFFFAOYSA-N |
SMILES |
CCNC1=C(C=C(C=C1)S(=O)(=O)O)C(=O)O |
SMILES canónico |
CCNC1=C(C=C(C=C1)S(=O)(=O)O)C(=O)O |
Otros números CAS |
119-22-2 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(3S,8S,9S,10S,13R,14S,17R)-10-(Methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89713.png)










